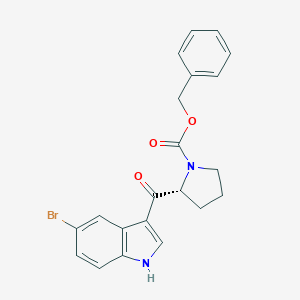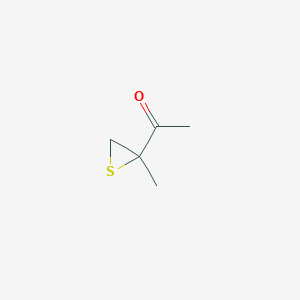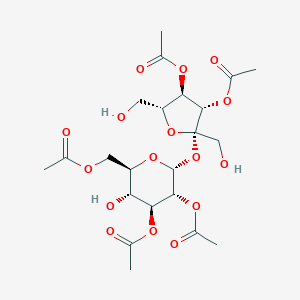
Sucrose 2,3,3',4',6-pentaacetate
Übersicht
Beschreibung
Sucrose 2,3,3’,4’,6-pentaacetate is a chemically modified form of sucrose, a disaccharide composed of glucose and fructose. This compound is characterized by the acetylation of five hydroxyl groups on the sucrose molecule, resulting in a derivative with unique physical and chemical properties. The molecular formula of sucrose 2,3,3’,4’,6-pentaacetate is C22H32O16, and it has a molecular weight of 552.5 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sucrose 2,3,3’,4’,6-pentaacetate typically involves the acetylation of sucrose. One common method includes dissolving sucrose in a solvent containing a tertiary amine, followed by the addition of acetic anhydride . The reaction mixture is maintained at a specific temperature, usually not exceeding 35°C, to ensure selective acetylation of the hydroxyl groups . After the reaction is complete, the mixture is poured into ice water to precipitate the product .
Industrial Production Methods: In an industrial setting, the production of sucrose 2,3,3’,4’,6-pentaacetate involves similar acetylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced extraction and purification techniques, such as solvent extraction and crystallization, helps in obtaining high-quality sucrose 2,3,3’,4’,6-pentaacetate .
Analyse Chemischer Reaktionen
Types of Reactions: Sucrose 2,3,3’,4’,6-pentaacetate undergoes various chemical reactions, including substitution and hydrolysis. The acetyl groups can be selectively removed or substituted under specific conditions, allowing for the synthesis of different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of sucrose 2,3,3’,4’,6-pentaacetate include acetic anhydride, tertiary amines, and thionyl chloride . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of sucrose 2,3,3’,4’,6-pentaacetate depend on the specific reaction conditions. For example, hydrolysis of the acetyl groups can yield partially acetylated sucrose derivatives, while substitution reactions can lead to the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Sucrose 2,3,3’,4’,6-pentaacetate has been the subject of various scientific studies due to its unique properties. In chemistry, it is used as an intermediate for the selective substitution and protection of hydroxyl groups. In biology, it serves as a carbon source for microbial growth and has been studied for its potential insulinotropic effects . In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs. Additionally, in the industry, it is used in the synthesis of other valuable compounds and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of sucrose 2,3,3’,4’,6-pentaacetate involves its interaction with specific molecular targets and pathways. For instance, its insulinotropic effects are believed to be mediated by stimulating proinsulin biosynthesis . The acetyl groups on the sucrose molecule can also interact with various enzymes and receptors, influencing their activity and leading to different biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to sucrose 2,3,3’,4’,6-pentaacetate include other acetylated derivatives of sugars, such as 2,3,4,6-tetraacetyl-α-D-glucopyranosyl bromide and sucralose-2,3,6,3’,4’-pentaacetate .
Uniqueness: What sets sucrose 2,3,3’,4’,6-pentaacetate apart from other similar compounds is its specific pattern of acetylation, which imparts unique physical and chemical properties. This selective acetylation allows for targeted modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O16/c1-9(25)31-7-15-16(30)18(33-11(3)27)19(34-12(4)28)21(36-15)38-22(8-24)20(35-13(5)29)17(32-10(2)26)14(6-23)37-22/h14-21,23-24,30H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLIHMGXFJRKSY-ZQNATQRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957285 | |
| Record name | 3,4-Di-O-acetylhex-2-ulofuranosyl 2,3,6-tri-O-acetylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35867-25-5 | |
| Record name | α-D-Glucopyranoside, 3,4-di-O-acetyl-β-D-fructofuranosyl, 2,3,6-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35867-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sucrose 2,3,3',4',6-pentaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035867255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Di-O-acetylhex-2-ulofuranosyl 2,3,6-tri-O-acetylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,3',4'-penta-O-acetylsucrose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCROSE 2,3,3',4',6-PENTAACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98KX3NW9C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)

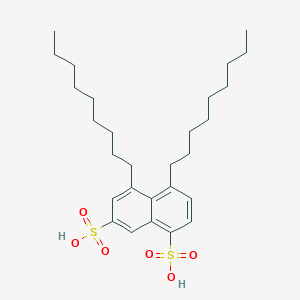
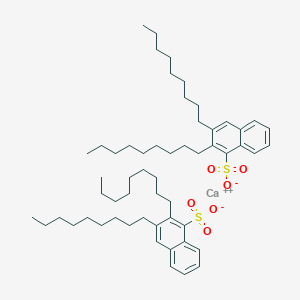

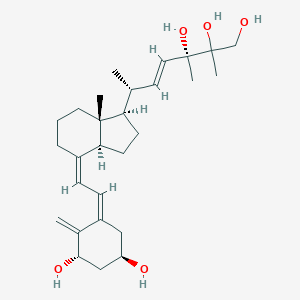
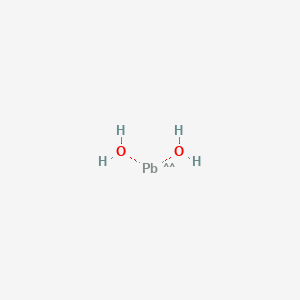
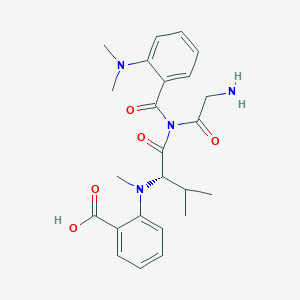
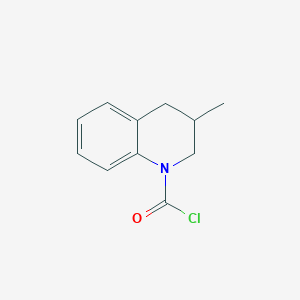
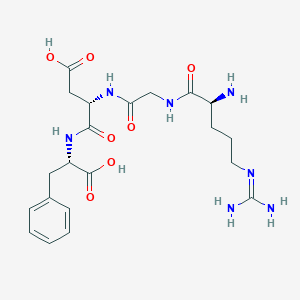

![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)
